molecular formula C7H3BrClNO3S B15304530 5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride

5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride

Katalognummer: B15304530
Molekulargewicht: 296.53 g/mol
InChI-Schlüssel: DMMVJJIVUJCNKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO3S and a molecular weight of 296.53 g/mol It is a derivative of furo[2,3-b]pyridine, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride typically involves the bromination of furo[2,3-b]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Acetonitrile, dichloromethane, toluene

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of diverse chemical structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, providing dual functionality for a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the creation of complex molecules with diverse applications .

Eigenschaften

Molekularformel

C7H3BrClNO3S

Molekulargewicht

296.53 g/mol

IUPAC-Name

5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H3BrClNO3S/c8-5-1-4-2-6(14(9,11)12)13-7(4)10-3-5/h1-3H

InChI-Schlüssel

DMMVJJIVUJCNKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(OC2=NC=C1Br)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.